Antistaphylococcal agent 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

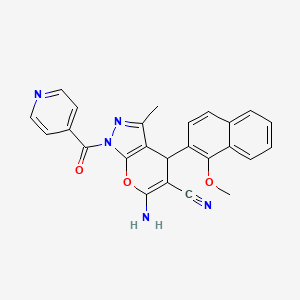

Molecular Formula |

C25H19N5O3 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

6-amino-4-(1-methoxynaphthalen-2-yl)-3-methyl-1-(pyridine-4-carbonyl)-4H-pyrano[3,2-d]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C25H19N5O3/c1-14-20-21(18-8-7-15-5-3-4-6-17(15)22(18)32-2)19(13-26)23(27)33-25(20)30(29-14)24(31)16-9-11-28-12-10-16/h3-12,21H,27H2,1-2H3 |

InChI Key |

UGQAKYSZJGKLII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C4=CC=CC=C4C=C3)OC)C(=O)C5=CC=NC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of a Novel Antistaphylococcal Agent: Lefamulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of Lefamulin, a first-in-class pleuromutilin antibiotic approved for systemic use in humans.[1] Lefamulin demonstrates potent activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains, making it a critical agent in the fight against antimicrobial resistance.[1][2]

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lefamulin exerts its bactericidal effect by inhibiting bacterial protein synthesis.[3] This is achieved through a high-affinity, specific binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][4][5] The PTC is a highly conserved region responsible for catalyzing peptide bond formation, a critical step in protein elongation.[6][7]

The binding of Lefamulin to the ribosome interferes with the proper positioning of transfer RNA (tRNA) molecules at the A- and P-sites of the PTC.[3][6] This steric hindrance prevents the formation of peptide bonds, thereby halting the elongation of the polypeptide chain and leading to the cessation of bacterial growth.[1][4]

A unique feature of Lefamulin's interaction with the ribosome is its induced-fit mechanism.[4][8] The binding of the drug causes a conformational change in the ribosome, effectively closing the binding pocket around the molecule.[2][4] This tight binding enhances its inhibitory activity and contributes to its high potency.[4] Due to this novel mechanism of action, the likelihood of cross-resistance with other classes of antibiotics that also target protein synthesis is low.[4][6]

Figure 1. Lefamulin's Inhibition of Bacterial Protein Synthesis

Quantitative Data: In Vitro Activity against Staphylococcus aureus

Lefamulin demonstrates potent in vitro activity against a broad range of S. aureus isolates, including those with resistance to other antibiotic classes. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Lefamulin against various S. aureus phenotypes.

| Organism/Phenotype | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| S. aureus (all isolates from children with CF) | 227 | 0.06 | 0.12 | 0.03-1 |

| Methicillin-Resistant S. aureus (MRSA) | 52 | 0.06 | 0.12 | - |

| Azithromycin-Resistant S. aureus | 115 | 0.06 | 0.12 | - |

| Levofloxacin-Resistant S. aureus | 23 | 0.06 | 0.12 | - |

| Clindamycin-Resistant S. aureus | 11 | 0.06 | 0.12 | - |

| Gentamicin-Resistant S. aureus | 9 | - | - | 0.03-0.12 |

Data sourced from a study on S. aureus isolates from the lower respiratory tract of children with cystic fibrosis.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of antistaphylococcal agents like Lefamulin.

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Staphylococcus aureus isolates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Lefamulin (or other test agent) stock solution

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of S. aureus from a non-selective agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of Lefamulin in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., no turbidity) as detected by the naked eye or a plate reader.

-

Figure 2. Workflow for MIC Determination

This assay determines the effect of a compound on bacterial protein synthesis in a cell-free system.[12][13]

Objective: To quantify the inhibition of protein synthesis by a test compound.

Materials:

-

E. coli S30 cell-free extract system

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

Amino acid mixture (including a radiolabeled amino acid like 35S-methionine)

-

Lefamulin (or other test agent)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the S30 extract, plasmid DNA, amino acid mixture, and buffer.

-

Add varying concentrations of Lefamulin to different reaction tubes. Include a no-drug control.

-

-

Incubation:

-

Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.

-

-

Precipitation:

-

Stop the reaction by adding cold TCA. This will precipitate the newly synthesized proteins.

-

Incubate on ice for 30 minutes.

-

-

Washing:

-

Collect the protein precipitate by centrifugation.

-

Wash the pellet with cold acetone to remove unincorporated radiolabeled amino acids.

-

-

Quantification:

-

Resuspend the protein pellet in a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Analysis:

-

Calculate the percentage of inhibition for each Lefamulin concentration relative to the no-drug control.

-

Determine the IC50 value (the concentration of drug that inhibits protein synthesis by 50%).

-

This assay directly measures the binding affinity of a compound to the bacterial ribosome.[14]

Objective: To determine the dissociation constant (Kd) of a test compound for the bacterial ribosome.

Materials:

-

Purified 70S ribosomes from S. aureus or a surrogate like E. coli

-

Radiolabeled Lefamulin (or other test agent)

-

Non-radiolabeled Lefamulin

-

Binding buffer

-

Filtration apparatus with nitrocellulose membranes

Procedure:

-

Binding Reaction:

-

Incubate a fixed concentration of purified ribosomes with varying concentrations of radiolabeled Lefamulin in the binding buffer.

-

For competition assays, incubate ribosomes with a fixed concentration of radiolabeled Lefamulin and varying concentrations of non-radiolabeled Lefamulin.

-

-

Equilibration:

-

Allow the binding reactions to reach equilibrium (typically 30-60 minutes at room temperature).

-

-

Filtration:

-

Rapidly filter the reaction mixtures through nitrocellulose membranes. The ribosomes and any bound drug will be retained on the membrane, while unbound drug will pass through.

-

-

Washing:

-

Quickly wash the membranes with cold binding buffer to remove any non-specifically bound drug.

-

-

Quantification:

-

Place the membranes in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity to determine the amount of bound drug.

-

-

Analysis:

-

Plot the amount of bound drug as a function of the drug concentration.

-

Use saturation binding or competition binding analysis to calculate the Kd.

-

Conclusion

Lefamulin represents a significant advancement in the development of antistaphylococcal agents. Its unique mechanism of action, centered on the inhibition of bacterial protein synthesis via a novel interaction with the peptidyl transferase center, provides a powerful tool against resistant pathogens.[1][4][6] The experimental protocols detailed herein are fundamental to the characterization of such novel agents, enabling a thorough understanding of their efficacy and molecular interactions, which is crucial for the continued development of new and effective antimicrobial therapies.

References

- 1. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. contagionlive.com [contagionlive.com]

- 3. Lefamulin (BC-3781) | pleuromutilin antibiotic | CAS 1061337-51-6 | inhibitor the synthesis of bacterial protein | BC3781; Xenleta | InvivoChem [invivochem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pleuromutilin - Wikipedia [en.wikipedia.org]

- 6. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lefamulin: A Novel Oral and Intravenous Pleuromutilin for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1320. In Vitro Activity of Lefamulin against Staphylococcus aureus Isolated from the Lower Respiratory Tract of Children with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]

Antistaphylococcal Agent 3 (3-Bromopyruvate): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Staphylococcus aureus (MRSA) presents a significant threat to global public health, necessitating the discovery and development of novel antimicrobial agents. This document provides a comprehensive technical overview of a promising antistaphylococcal agent, 3-bromopyruvate (3BP), herein referred to as Antistaphylococcal Agent 3. Initially investigated as an anticancer therapeutic, 3BP has demonstrated potent and selective bactericidal activity against S. aureus, including methicillin-resistant strains. This whitepaper details the discovery of its antimicrobial properties, provides protocols for its chemical synthesis, summarizes its efficacy through quantitative data, and elucidates its proposed mechanism of action. Visual diagrams of key pathways and experimental workflows are included to facilitate understanding.

Discovery of Antistaphylococcal Activity

The potent and selective antistaphylococcal properties of 3-bromopyruvate (3BP) were a significant discovery, repurposing a known anticancer agent for infectious disease applications.[1] 3BP, an antimetabolite, was found to exhibit bactericidal activity against a range of human and veterinary strains of Staphylococcus aureus, including multidrug-resistant isolates.[1][2] Notably, this activity was selective, with minimal effect observed against other critical pathogens such as Enterococcus faecium, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.[1] The discovery highlighted that 3BP's efficacy is enhanced under conditions that promote the fermentative metabolism of S. aureus (anaerobiosis) and in acidic environments that increase its stability.[1] Furthermore, 3BP demonstrated the ability to disrupt preformed S. aureus biofilms and act synergistically with existing antibiotics like gentamicin, underscoring its potential as a multifaceted antistaphylococcal agent.[1][2]

Chemical Synthesis of 3-Bromopyruvate

The synthesis of 3-bromopyruvate is typically achieved through the bromination of pyruvic acid. Several methods have been described, with variations in solvents and reaction conditions. Below are representative protocols for its synthesis.

Synthesis from Pyruvic Acid and Bromine

A common method involves the direct bromination of pyruvic acid.[3]

-

Materials: Pyruvic acid, bromine, concentrated sulfuric acid, dichloromethane, cyclohexane, petroleum ether.

-

Protocol:

-

To a solution of pyruvic acid in dichloromethane, a catalytic amount of concentrated sulfuric acid is added.

-

Bromine is added dropwise to the stirred solution over a period of approximately 3.5 hours. The reaction mixture is stirred for an additional hour, during which a white precipitate may form.

-

The reaction mixture is then diluted with cyclohexane and petroleum ether and cooled to induce crystallization.

-

The resulting crystals of 3-bromopyruvic acid are collected by filtration, washed with petroleum ether, and dried.

-

A patent for a similar process describes adding 4.5g of pyruvic acid and 0.05g of concentrated sulfuric acid to 25ml of a solvent in a three-necked flask, stirring at 40°C, and then adding 9g of washed bromine.[4] The reaction proceeds for 2 hours, followed by cooling to 0°C for 3 hours to facilitate crystallization.[4]

Synthesis of Ethyl Bromopyruvate

The esterified form, ethyl bromopyruvate, is also synthesized through bromination of its pyruvate precursor.

-

Method 1:

-

Ethyl pyruvate is mixed with dry ether at room temperature.

-

Bromine is added dropwise while maintaining the temperature between 20-34°C.

-

The mixture is refluxed for 2 hours.

-

The organic phase is washed with saturated sodium chloride and sodium carbonate solutions until neutral, then dried and evaporated to yield ethyl bromopyruvate.[5]

-

-

Method 2 (using Bromine Chloride):

-

Ethyl pyruvate and bromine are cooled to approximately -4°C.

-

Chlorine gas is added to the bromine to form bromine chloride.

-

The resulting bromine chloride is slowly added to the ethyl pyruvate, maintaining a temperature of -2°±2°C.

-

The reaction mixture is stirred and gradually warmed to room temperature.

-

Inert gas is used to remove HCl, and the product is purified by distillation.[5][6]

-

References

- 1. The antimetabolite 3-bromopyruvate selectively inhibits Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Bromopyruvic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN103804177A - Production process for synthesizing bromopyruvate - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]

An In-depth Technical Guide to Target Identification of Antistaphylococcal Agents in S. aureus

A Case Study with Triclosan

Disclaimer: The compound "Antistaphylococcal agent 3" does not correspond to a known agent in publicly available scientific literature. This guide will use the well-characterized antistaphylococcal agent Triclosan as a representative example to illustrate the principles and methodologies of target identification in Staphylococcus aureus.

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from minor skin conditions to life-threatening diseases like pneumonia and sepsis. The rise of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has created an urgent need for novel antimicrobial agents.[1] A critical step in the development of new drugs is the identification and validation of their molecular targets. This guide provides a technical overview of the target identification process for antistaphylococcal agents, using Triclosan as a case study.

Triclosan is a broad-spectrum antimicrobial agent that has been used in a variety of consumer products.[2][3] While initially thought to act through non-specific membrane disruption, subsequent research revealed a specific and potent inhibitory action on a key bacterial enzyme.[3][4]

Target Identification of Triclosan in S. aureus

The primary molecular target of Triclosan in S. aureus was identified as the enoyl-acyl carrier protein (ACP) reductase, an enzyme encoded by the fabI gene.[3][4][5] This enzyme is a crucial component of the type II fatty acid synthesis (FASII) pathway, which is essential for bacterial membrane biogenesis.[6][7][8] The FASII pathway in bacteria is structurally distinct from the type I fatty acid synthase (FASI) system found in mammals, making FabI an attractive target for selective antibacterial therapy.[7]

The identification of FabI as the target of Triclosan was the result of several lines of experimental evidence:

-

Genetic Studies: Overexpression of the fabI gene in S. aureus was shown to confer resistance to Triclosan.[4] Furthermore, the selection of Triclosan-resistant mutants frequently identified mutations within the fabI gene.[4][9]

-

Biochemical Assays: In vitro enzyme inhibition assays demonstrated that Triclosan is a potent inhibitor of purified S. aureus FabI.[6]

-

Structural Biology: Co-crystallization studies of FabI with Triclosan and its cofactor NAD+ revealed the precise binding mode of the inhibitor.[4] Triclosan was found to form a stable ternary complex with FabI and NAD+, effectively locking the enzyme in an inactive state.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of Triclosan against S. aureus and its inhibition of the FabI enzyme.

Table 1: In Vitro Activity of Triclosan against S. aureus

| Parameter | Value Range | Reference Strains/Isolates |

| Minimum Inhibitory Concentration (MIC) | 0.016 - 2 µg/mL | Clinical isolates of S. aureus |

| MIC50 | 0.12 µg/mL | 100 clinical isolates of S. aureus |

| MIC90 | 0.25 µg/mL | 100 clinical isolates of S. aureus |

Table 2: In Vitro Inhibition of S. aureus FabI by Triclosan

| Parameter | Value | Notes |

| IC50 (50% Inhibitory Concentration) | ≤64 nM | For potent inhibitors of FabI |

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Triclosan against S. aureus can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: A fresh overnight culture of S. aureus is diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Drug Dilutions: A two-fold serial dilution of Triclosan is prepared in a 96-well microtiter plate using MHB.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of Triclosan that completely inhibits visible bacterial growth.

In Vitro FabI Enzyme Inhibition Assay

The inhibitory activity of Triclosan against purified S. aureus FabI can be measured spectrophotometrically by monitoring the oxidation of NADH.

-

Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., 100 mM sodium phosphate, pH 7.5), NADH, and purified S. aureus FabI enzyme.

-

Inhibitor Addition: Varying concentrations of Triclosan (dissolved in a suitable solvent like DMSO) are added to the reaction mixture. A control with solvent only is included.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, crotonoyl-CoA.

-

Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored over time using a spectrophotometer.

-

Calculation of IC50: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration of Triclosan that causes 50% inhibition of the enzyme activity.

Overexpression of FabI in S. aureus

To confirm that FabI is the primary target of Triclosan, a strain of S. aureus overexpressing the fabI gene can be constructed.

-

Cloning: The fabI gene is amplified from S. aureus genomic DNA by PCR and cloned into a suitable expression vector (e.g., a plasmid with an inducible promoter).

-

Transformation: The resulting plasmid is transformed into a competent S. aureus strain.

-

Induction of Expression: The expression of FabI is induced by the addition of an appropriate inducer (e.g., IPTG).

-

Confirmation of Overexpression: Overexpression of FabI is confirmed by methods such as SDS-PAGE and Western blotting.

-

MIC Determination: The MIC of Triclosan against the FabI-overexpressing strain is determined and compared to the wild-type strain. A significant increase in the MIC for the overexpressing strain indicates that FabI is the target.[10]

Signaling Pathways and Experimental Workflows

Fatty Acid Synthesis (FASII) Pathway in S. aureus

The FASII pathway is responsible for the de novo synthesis of fatty acids, which are essential components of the bacterial cell membrane.[11][12] FabI catalyzes the final, rate-limiting step in the elongation cycle of this pathway.[6] Inhibition of FabI by Triclosan disrupts the entire pathway, leading to a depletion of fatty acids and ultimately inhibiting bacterial growth.[13]

Caption: The Type II Fatty Acid Synthesis (FASII) pathway in S. aureus.

Experimental Workflow for Target Identification

The following diagram illustrates a general workflow for identifying the molecular target of a novel antistaphylococcal agent.

Caption: A generalized workflow for antistaphylococcal drug target identification.

Conclusion

The successful identification of FabI as the molecular target of Triclosan in S. aureus serves as an excellent model for the target identification of novel antistaphylococcal agents. A combination of genetic, biochemical, and structural approaches provides a robust framework for elucidating the mechanism of action of new antimicrobial compounds. This knowledge is essential for optimizing lead compounds, understanding potential resistance mechanisms, and developing the next generation of therapies to combat drug-resistant S. aureus.

References

- 1. Frontiers | Identification of novel drug targets and small molecule discovery for MRSA infections [frontiersin.org]

- 2. Triclosan and antibiotic resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triclosan - Wikipedia [en.wikipedia.org]

- 4. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triclosan Promotes Staphylococcus aureus Nasal Colonization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The MUT056399 Inhibitor of FabI Is a New Antistaphylococcal Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. In Staphylococcus aureus, the acyl‐CoA synthetase MbcS supports branched‐chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonactive-Site Mutations in S. aureus FabI That Induce Triclosan Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole-based FabI inhibitors: A promising novel scaffold for anti-staphylococcal drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. What are FabI inhibitors and how do they work? [synapse.patsnap.com]

In Vitro Antibacterial Spectrum of "Antistaphylococcal agent 3": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Antistaphylococcal agent 3," a novel synthetic compound identified as 6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 2350182-65-7), has been highlighted as a potential therapeutic agent against Staphylococcus aureus. This technical guide provides a comprehensive overview of the methodologies required to evaluate its in vitro antibacterial spectrum. While specific experimental data on the antibacterial activity of "this compound" is not currently available in published literature, this document outlines the standard experimental protocols and data presentation formats that are essential for its evaluation. Furthermore, it includes visualizations of the proposed experimental workflow and a conceptual signaling pathway based on in silico analyses.

Introduction

"this compound" is a dihydropyrano[2,3-c]pyrazole derivative. A foundational study by Mali et al. (2021) detailed the synthesis of this compound and conducted in silico molecular docking studies. These computational analyses suggested that "this compound" and its analogues have the potential to bind to dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate metabolism, in both wild-type and antibiotic-resistant strains of Staphylococcus aureus. However, to the best of our knowledge, in vitro experimental validation of its antibacterial activity has not been reported in peer-reviewed literature.

This guide is intended to provide researchers with the necessary framework to conduct such an evaluation, presenting standardized protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of "this compound."

In Vitro Antibacterial Spectrum Data

As of the date of this publication, there is no publicly available in vitro antibacterial spectrum data for "this compound." The primary scientific literature associated with this compound focuses on its synthesis and in silico analysis, without reporting experimental MIC or MBC values.

To facilitate future research and ensure data comparability, the following table structure is recommended for presenting the in vitro antibacterial spectrum of "this compound."

Table 1: In Vitro Antibacterial Activity of "this compound"

| Bacterial Strain | ATCC Number | Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | 29213 | MSSA | Data not available | Data not available |

| Staphylococcus aureus | 43300 | MRSA | Data not available | Data not available |

| Staphylococcus epidermidis | 12228 | Data not available | Data not available | |

| Enterococcus faecalis | 29212 | Data not available | Data not available | |

| Bacillus subtilis | 6633 | Data not available | Data not available | |

| Escherichia coli | 25922 | Data not available | Data not available | |

| Pseudomonas aeruginosa | 27853 | Data not available | Data not available |

MSSA: Methicillin-Susceptible Staphylococcus aureus MRSA: Methicillin-Resistant Staphylococcus aureus

Experimental Protocols

The following protocols describe standard methodologies for determining the in vitro antibacterial spectrum of a novel compound like "this compound."

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique for MIC determination.

Materials:

-

"this compound"

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., from ATCC)

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of "this compound" Stock Solution: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add a specific volume of the "this compound" stock solution to the first well to achieve the highest desired concentration, and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum.

-

Sterility Control: A well containing only CAMHB.

-

Positive Control: A well containing a known antibiotic with activity against the test strain.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of "this compound" in which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Procedure:

-

Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in no bacterial growth on the agar plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Visualizations

Experimental Workflow

Caption: Experimental workflow for MIC and MBC determination.

Conceptual Signaling Pathway

The following diagram illustrates the conceptual pathway of action for "this compound" based on the in silico findings of Mali et al. (2021). This is a proposed mechanism and requires experimental validation.

Caption: Proposed mechanism of action for "this compound".

Conclusion

"this compound" represents a promising scaffold for the development of new antibacterial agents, particularly against Staphylococcus aureus. While current research is limited to its synthesis and in silico evaluation, this technical guide provides the necessary protocols and frameworks for its comprehensive in vitro characterization. The generation of robust MIC and MBC data is a critical next step in validating the therapeutic potential of this compound and guiding future drug development efforts. Researchers are encouraged to utilize the standardized methodologies outlined herein to ensure the production of high-quality, comparable data.

"Antistaphylococcal agent 3" against MRSA and MSSA strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant global health threat due to its resistance to multiple antibiotics.[1][2] The development of novel therapeutic agents with potent activity against both MRSA and methicillin-susceptible S. aureus (MSSA) is a critical area of research.[3][4] This document provides a comprehensive technical overview of ASA-3, a novel investigational agent with promising antistaphylococcal activity. ASA-3 exhibits a unique mechanism of action, targeting bacterial cell wall synthesis through a distinct pathway, and demonstrates potent bactericidal effects against a broad panel of clinical isolates.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

ASA-3 disrupts the biosynthesis of the bacterial cell wall, a crucial structure for staphylococcal viability.[5] Unlike traditional β-lactam antibiotics that target penicillin-binding proteins (PBPs), ASA-3 inhibits a novel enzymatic step in the peptidoglycan synthesis pathway.[6] This distinct mechanism allows ASA-3 to bypass common resistance mechanisms, including the expression of PBP2a in MRSA.[6][7] The proposed signaling pathway for ASA-3's mechanism of action is illustrated below.

In Vitro Activity Against MRSA and MSSA

The in vitro potency of ASA-3 has been evaluated against a comprehensive panel of clinical S. aureus isolates, including both MRSA and MSSA strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits visible growth, were determined using standardized methods.[8][9]

Quantitative Data Summary

The following tables summarize the comparative in vitro activity of ASA-3 against various MRSA and MSSA strains.

Table 1: Minimum Inhibitory Concentration (MIC) of ASA-3 against Reference Strains

| Strain | Genotype | ASA-3 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |

| ATCC 29213 | MSSA | 0.06 | 1 | 2 |

| ATCC 43300 | MRSA | 0.125 | 1 | 2 |

| USA300 | CA-MRSA | 0.125 | 1 | 2 |

| N315 | HA-MRSA | 0.25 | 2 | 2 |

Table 2: MIC Range and MIC90 for Clinical Isolates

| Organism (n=100) | ASA-3 MIC Range (µg/mL) | ASA-3 MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) |

| MSSA | 0.03 - 0.25 | 0.125 | 1 |

| MRSA | 0.06 - 0.5 | 0.25 | 2 |

MIC90: The concentration at which 90% of isolates were inhibited.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10]

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of ASA-3 was prepared in a suitable solvent. Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculum Preparation: S. aureus isolates were grown on Tryptic Soy Agar plates overnight at 37°C. Colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 108 CFU/mL. The suspension was then diluted to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well.

-

Incubation: The microtiter plates were incubated at 37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC was recorded as the lowest concentration of ASA-3 that completely inhibited visible bacterial growth.

Time-Kill Kinetics Assay

Time-kill assays were performed to assess the bactericidal activity of ASA-3 over time.

Protocol:

-

Inoculum Preparation: An overnight culture of S. aureus was diluted in fresh CAMHB to a starting concentration of approximately 5 x 105 CFU/mL.

-

Drug Exposure: ASA-3 was added at concentrations corresponding to 1x, 2x, and 4x the MIC. A growth control without the antibiotic was included.

-

Sampling and Plating: At specified time points (0, 2, 4, 8, and 24 hours), aliquots were removed from each culture, serially diluted in sterile saline, and plated on Tryptic Soy Agar.

-

Colony Counting: The plates were incubated at 37°C for 24 hours, and the number of colonies was counted to determine the CFU/mL at each time point. Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for screening and evaluating novel antistaphylococcal agents like ASA-3.

Conclusion

ASA-3 represents a promising new class of antistaphylococcal agents with potent activity against both MSSA and MRSA. Its novel mechanism of action makes it a valuable candidate for further development in the fight against antimicrobial resistance. The data presented in this guide underscore the potential of ASA-3 as a future therapeutic option for treating serious staphylococcal infections. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.

References

- 1. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus [agris.fao.org]

- 2. Resistance profile to antimicrobials agents in methicillin-resistant Staphylococcus aureus isolated from hospitals in South Brazil between 2014-2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medscape.com [medscape.com]

- 4. Novel antibiotics for the treatment of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 6. Staphylococcal Drug Resistance: Mechanisms, Therapies, and Nanoparticle Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. integra-biosciences.com [integra-biosciences.com]

- 10. akjournals.com [akjournals.com]

An In-Depth Technical Guide to the Interaction of Daptomycin with the Staphylococcus aureus Cell Membrane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent and rapid bactericidal activity against a wide range of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its approval for treating complicated skin and skin structure infections, bacteremia, and right-sided endocarditis caused by S. aureus has made it a critical tool in combating difficult-to-treat infections.[1][3]

The unique mechanism of action of daptomycin, which targets the bacterial cell membrane, distinguishes it from many other antibiotic classes that inhibit cell wall, protein, or nucleic acid synthesis.[4][5] This guide provides a comprehensive technical overview of the molecular interactions between daptomycin and the S. aureus cell membrane, presenting key quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action

The bactericidal effect of daptomycin is a multi-step process initiated by its interaction with the bacterial cytoplasmic membrane in the presence of calcium ions.[1][6] This process culminates in membrane depolarization, ion efflux, and the cessation of essential biosynthetic processes, ultimately leading to cell death.[7][8]

The key stages of daptomycin's mechanism of action are:

-

Calcium-Dependent Binding: Daptomycin's activity is critically dependent on physiological concentrations of calcium ions (Ca²⁺).[2][5] The Ca²⁺-daptomycin complex binds to the bacterial cell membrane, a process facilitated by the high content of anionic phospholipids, particularly phosphatidylglycerol (PG), in the staphylococcal membrane.[4][9]

-

Membrane Insertion and Oligomerization: Following initial binding, the lipid tail of daptomycin inserts into the membrane bilayer.[7] This insertion promotes the oligomerization of daptomycin molecules, forming a complex within the membrane.[7]

-

Membrane Disruption and Ion Leakage: The daptomycin oligomer is believed to disrupt the local membrane structure, creating pores or ion-conducting channels.[7] This leads to a rapid efflux of intracellular potassium ions (K⁺), a critical event in its bactericidal cascade.[2][10]

-

Membrane Depolarization: The substantial loss of positive ions (K⁺) results in the dissipation of the bacterial membrane potential, a process known as depolarization.[6][7]

-

Inhibition of Macromolecular Synthesis and Cell Death: The collapse of the membrane potential disrupts essential cellular functions that are dependent on it. This leads to the inhibition of DNA, RNA, and protein synthesis, culminating in rapid, concentration-dependent cell death.[6][7][11] More recent evidence also suggests that daptomycin's interaction with the membrane delocalizes proteins essential for cell wall biosynthesis, such as MurG, further contributing to its antibacterial effect.[9][12]

Visualizing the Pathways and Processes

Daptomycin's Mechanism of Action Pathway

The following diagram illustrates the sequential steps of daptomycin's interaction with the S. aureus cell membrane.

Experimental Workflow for Membrane Integrity Assessment

This diagram outlines a typical workflow for investigating the impact of an antistaphylococcal agent on bacterial membrane integrity.

Quantitative Data Summary

The efficacy of daptomycin's interaction with the S. aureus cell membrane can be quantified through several key metrics. The following tables summarize representative data from the scientific literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Daptomycin against S. aureus

| Strain Type | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Citation(s) |

| Methicillin-Resistant S. aureus (MRSA) | 0.125 - 1.0 | 0.38 | 0.75 | [13] |

| MRSA (European isolates) | 0.03 - 0.5 | 0.25 | 0.5 | [13] |

| Clinical MRSA Isolates | < 1.0 | N/A | 1.0 | [3] |

| S. aureus Susceptibility Breakpoint | ≤ 1.0 | N/A | N/A | [14] |

MIC₅₀/₉₀: Concentration required to inhibit 50% and 90% of isolates, respectively.

Table 2: Bactericidal Kinetics of Daptomycin against S. aureus

| Growth Phase | Daptomycin Conc. | Time to ≥3-log₁₀ Reduction in CFU/mL | Citation(s) |

| Exponential | 4x MIC (2 μg/mL) | ~60 minutes | [15] |

| Exponential | Not specified | < 8 hours for >99.9% reduction | [16] |

| Stationary | 100 μg/mL | ~8 hours | [15] |

| Stationary | 32 μg/mL | 24 hours (required for bactericidal endpoint) | [15] |

Table 3: Membrane Depolarization and Ion Efflux Kinetics

| Parameter | Daptomycin Conc. | Observation | Timeframe | Citation(s) |

| Membrane Potential | ~8x MIC (5 μg/mL) | >90% reduction | Within 30 minutes | [8][10] |

| Membrane Potential | ~8x MIC (5 μg/mL) | Full depolarization | 30 - 60 minutes | [10][17] |

| Ion Leakage | Not specified | K⁺, Mg²⁺, and ATP efflux detected | 20 - 30 minutes post-exposure | [18] |

| K⁺ Efflux | Not specified | Ca²⁺-dependent K⁺ release | Correlated with cell viability loss | [10] |

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the interaction of daptomycin with the S. aureus cell membrane.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of daptomycin that prevents visible growth of S. aureus.

-

Principle: Broth microdilution is performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Methodology:

-

Media Preparation: Prepare Mueller-Hinton Broth (MHB) supplemented with calcium to a final physiological concentration of 50 mg/L (MHCa²⁺).[14]

-

Inoculum Preparation: Prepare a standardized inoculum of S. aureus (e.g., from an overnight culture) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of daptomycin in MHCa²⁺ in the wells of the microtiter plate.

-

Incubation: Inoculate the plate and incubate at 35-37°C for 16-20 hours.

-

Reading: The MIC is the lowest concentration of daptomycin at which no visible bacterial growth is observed.[13]

-

Time-Kill Kinetic Assay

This assay assesses the rate at which daptomycin kills a bacterial population over time.

-

Principle: A standardized bacterial inoculum is exposed to a constant concentration of the antibiotic, and the number of viable cells (CFU/mL) is determined at various time points.

-

Methodology:

-

Culture Preparation: Grow S. aureus in MHCa²⁺ to early or mid-logarithmic phase.

-

Exposure: Add daptomycin at a defined concentration (e.g., 4x MIC). Include a growth control without antibiotic.

-

Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from the cultures.

-

Quantification: Perform serial dilutions of the aliquots in saline and plate onto appropriate agar (e.g., Tryptic Soy Agar).

-

Incubation and Counting: Incubate plates overnight and count the colonies to determine the CFU/mL at each time point.

-

Analysis: Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.[15]

-

Membrane Potential Assay (Fluorimetric)

This assay measures changes in the bacterial membrane potential using a fluorescent dye.

-

Principle: The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) accumulates in polarized bacterial membranes, and its fluorescence is quenched. Membrane depolarization leads to the release of the dye into the medium, causing an increase in fluorescence.[10]

-

Methodology:

-

Cell Preparation: Harvest mid-log phase S. aureus cells, wash, and resuspend them in a suitable buffer (e.g., HEPES with glucose).

-

Dye Loading: Incubate the cell suspension with DiSC₃(5) (e.g., 0.1 mg/mL) to allow the dye to accumulate in the membranes.[19]

-

Baseline Measurement: Place the cell suspension in a fluorometer and record the stable baseline fluorescence.

-

Exposure: Add daptomycin to the cuvette and continuously monitor the fluorescence intensity over time (e.g., 30-60 minutes).

-

Controls: Use a known depolarizing agent, such as nisin (e.g., 25 µg/mL), as a positive control to determine maximal depolarization, and an untreated cell suspension as a negative control.[19]

-

Analysis: Calculate the percentage of depolarization relative to the controls.[19]

-

Potassium Efflux Assay

This protocol directly measures the leakage of potassium ions from the bacterial cells.

-

Principle: The K⁺-sensitive fluorescent probe, PBFI (potassium-binding benzofuran isophthalate), exhibits an increase in fluorescence upon binding to K⁺ ions released into the extracellular medium.[10]

-

Methodology:

-

Cell Preparation: Prepare a washed suspension of S. aureus in a low-potassium buffer.

-

Assay Setup: Add the cell suspension and the PBFI probe to a cuvette in a fluorometer.

-

Baseline Measurement: Record the stable baseline fluorescence.

-

Exposure: Add Ca²⁺-supplemented daptomycin and monitor the increase in fluorescence, which corresponds to K⁺ efflux.

-

Control: Use a potassium ionophore like valinomycin as a positive control to induce complete K⁺ release.[10]

-

Inhibition of Macromolecular Synthesis Assay

This assay determines the effect of daptomycin on the synthesis of key macromolecules like DNA, RNA, and proteins.

-

Principle: The rate of synthesis is measured by the incorporation of specific radiolabeled precursors into acid-precipitable macromolecules.

-

Methodology:

-

Culture and Exposure: Grow S. aureus to the mid-log phase and expose the culture to daptomycin.

-

Radiolabeling: At the time of antibiotic addition, add a specific radiolabeled precursor (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein).[11]

-

Sampling: At various time points, remove aliquots of the culture.

-

Precipitation: Immediately add the aliquot to cold trichloroacetic acid (TCA) to stop synthesis and precipitate the macromolecules.

-

Collection and Measurement: Collect the precipitate on a filter and measure the incorporated radioactivity using a liquid scintillation counter.

-

Analysis: Compare the rate of incorporation in daptomycin-treated samples to that of an untreated control to determine the extent of inhibition.[11]

-

Conclusion

Daptomycin's interaction with the S. aureus cell membrane is a complex and highly effective mechanism that leads to rapid bactericidal activity. Its Ca²⁺-dependent binding to phosphatidylglycerol, subsequent membrane disruption, and the resulting cascade of ion leakage and depolarization represent a unique mode of action among clinically available antibiotics. Understanding the quantitative aspects of this interaction and the experimental protocols used to elucidate them is crucial for researchers and drug development professionals working to overcome antibiotic resistance and develop novel membrane-active antistaphylococcal agents. The methodologies and data presented in this guide provide a foundational framework for such endeavors.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Multifunctional Pharmaceutical Effects of the Antibiotic Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Daptomycin? [synapse.patsnap.com]

- 8. Correlation of daptomycin bactericidal activity and membrane depolarization in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Bactericidal Activities of Daptomycin against Staphylococcus aureus and Enterococcus faecalis Are Not Mediated by Inhibition of Lipoteichoic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 19. Evaluation of Daptomycin Non-Susceptible Staphylococcus aureus for Stability, Population Profiles, mprF Mutations, and Daptomycin Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Antistaphylococcal Therapeutics: An In-depth Technical Guide to Early-Stage Compound Evaluation

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic-resistant Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), necessitates a paradigm shift in antimicrobial drug discovery. This technical guide provides a comprehensive overview of the core methodologies and critical data evaluation techniques employed in the early-stage research of novel antistaphylococcal compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and advance promising new chemical entities. This document delves into the intricate experimental protocols, presents quantitative data for comparative analysis, and visualizes the complex signaling pathways targeted by these innovative agents.

Novel Antistaphylococcal Compounds and Their Mechanisms of Action

Early-stage research has identified several promising classes of novel compounds that exhibit potent antistaphylococcal activity through diverse mechanisms of action. This section explores some of the most compelling examples, focusing on their molecular targets and the signaling pathways they disrupt.

FabI Inhibitors: Disrupting Fatty Acid Synthesis

A key strategy in the development of new antistaphylococcal agents is the targeting of the bacterial fatty acid synthesis (FASII) pathway, which is essential for bacterial membrane biogenesis and distinct from the mammalian FAS-I pathway.[1]

Afabicin (formerly Debio 1450) , a first-in-class FabI inhibitor, is a prodrug that is converted to its active moiety, afabicin desphosphono.[2][3][4][5] This active form specifically inhibits the enoyl-acyl carrier protein reductase (FabI), an essential enzyme that catalyzes the final rate-limiting step in the fatty acid elongation cycle in S. aureus.[1][2][6][7] By blocking FabI, afabicin effectively halts the production of fatty acids necessary for bacterial cell membrane synthesis, leading to bacterial growth inhibition.[2][4]

Below is a diagram illustrating the bacterial Fatty Acid Synthesis (FASII) pathway and the point of inhibition by Afabicin.

Cell Wall Synthesis Inhibitors: A New Generation

Targeting the intricate process of bacterial cell wall synthesis remains a highly effective strategy. Teixobactin, a novel depsipeptide antibiotic, represents a significant advancement in this area.

Teixobactin exhibits potent bactericidal activity against a broad range of Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).[8][9][10] Its unique mechanism of action involves binding to highly conserved motifs of lipid II (a precursor of peptidoglycan) and lipid III (a precursor of teichoic acid).[8][9][11][12] This dual-targeting action disrupts cell wall synthesis, leading to cell lysis.[8][11] A key advantage of teixobactin is the apparent lack of detectable resistance development, which is attributed to its binding to lipid precursors rather than proteins.[10]

The diagram below illustrates the mechanism of action of Teixobactin in disrupting the bacterial cell wall synthesis.

Virulence Factor Inhibitors: Disarming the Pathogen

An alternative and promising approach to combatting S. aureus infections is to target its virulence factors, thereby disarming the pathogen without exerting direct bactericidal pressure, which may reduce the development of resistance.

Sortase A (SrtA) is a membrane-associated transpeptidase that anchors surface proteins, including key virulence factors, to the peptidoglycan cell wall of Gram-positive bacteria.[3][13][14][15] Inhibition of SrtA prevents the display of these virulence factors, thereby impairing the bacterium's ability to adhere to host tissues, invade cells, and evade the immune system.[3][14][15] Several novel small molecules have been identified as inhibitors of SrtA, demonstrating the potential of this anti-virulence strategy.[13]

The following diagram illustrates the role of Sortase A in anchoring virulence factors and its inhibition.

The accessory gene regulator (Agr) system is a global quorum-sensing system in S. aureus that controls the expression of a vast array of virulence factors in a cell-density-dependent manner.[16][17][18][19] At high cell densities, the Agr system upregulates the production of secreted toxins and exoenzymes while downregulating surface adhesins.[19] Inhibiting the Agr system can therefore attenuate the virulence of S. aureus.[17][20][21][22][23][24] Novel compounds, such as Azan-7 and staquorsin, have been shown to inhibit the Agr system by targeting the response regulator AgrA.[17][20][22]

The diagram below outlines the Agr quorum-sensing pathway and the inhibitory action of novel compounds.

Quantitative Data Summary of Novel Antistaphylococcal Compounds

A critical aspect of early-stage drug discovery is the quantitative assessment of a compound's efficacy. The following tables summarize key in vitro and in vivo data for a selection of novel antistaphylococcal agents.

Table 1: In Vitro Activity of Novel Antistaphylococcal Compounds

| Compound Class | Example Compound | Target | MIC (µg/mL) vs. MRSA | IC₅₀ | Reference(s) |

| FabI Inhibitor | Afabicin (active form) | FabI | 0.004 - 0.06 | - | [7][25] |

| Cell Wall Synthesis Inhibitor | Teixobactin | Lipid II / Lipid III | 0.5 - 4 | - | [12][26][27][28] |

| Sortase A Inhibitor | Compound 1¹ | Sortase A | 78.12 - 312.5 | 160.3 µM | [13][15][29][30] |

| Sortase A Inhibitor | Compound 2² | Sortase A | 156.2 - 312.5 | 207.01 µM | [13][15][29][30] |

| Agr QSI | Azan-7 | AgrA | - (Anti-virulence) | - | [17][20][31] |

| Agr QSI | Staquorsin | AgrA | >600 µM (non-bactericidal) | - | [22][32] |

| Seryl-tRNA Synthetase Inhibitor | Compound 3³ | SerRS | 32 | - | [18] |

¹ N,N-diethyl-N′-(5-nitro-2-(quinazolin-2-yl)phenyl)propane-1,3-diamine ² acridin-9-yl-(1H-benzoimidazol-5-yl)-amine ³ 3-[N'-(2-hydroxy-3-methoxybenzylidene)hydrazino]-6-methyl-4H-[1,2,4]triazin-5-one

Table 2: In Vivo Efficacy and Cytotoxicity of Novel Antistaphylococcal Compounds

| Compound Class | Example Compound | Animal Model | Efficacy Metric | Cytotoxicity (IC₅₀) vs. Mammalian Cells | Reference(s) |

| FabI Inhibitor | Afabicin | Murine Thigh Infection | EC₅₀: 0.35 mg/L | - | |

| Cell Wall Synthesis Inhibitor | Teixobactin | Murine Thigh Infection | >2-log reduction in CFU at 20 mg/kg | Not cytotoxic at effective concentrations | [26][28] |

| Sortase A Inhibitor | - | Murine Bacteremia | Increased survival | - | [3] |

| Agr QSI | Staquorsin | Murine Skin Abscess | Reduced lesion size | Not cytotoxic up to 600 µM | [22] |

| Chlorinated Arylcarbamoylnaphthalenylcarbamates | Compound 4⁴ | - | - | >30 µM (THP-1 cells) | [33] |

| Chlorinated 1-hydroxynaphthalene-2-carboxanilides | Compound 10⁵ | - | - | >30 µM (THP-1 cells) | [27] |

⁴ 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl butylcarbamate ⁵ N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide

Detailed Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. This section provides detailed, step-by-step protocols for key experiments cited in the evaluation of antistaphylococcal compounds.

In Vitro Assays

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture (S. aureus) grown to logarithmic phase

-

Test compound stock solution

-

Positive control antibiotic (e.g., vancomycin)

-

Sterile saline or PBS

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From an overnight culture plate, select 3-5 colonies and inoculate into CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD₆₀₀ of ~0.5).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a serial two-fold dilution of the test compound in CAMHB in a separate 96-well plate or in tubes. The concentration range should span the expected MIC.

-

-

Assay Plate Setup:

-

Add 100 µL of the appropriate compound dilution to each well of the microtiter plate.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (bacteria with a known antibiotic), a negative/growth control (bacteria with no compound), and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

-

Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

Bacterial culture (S. aureus)

-

CAMHB

-

Test compound

-

Sterile tubes or flasks

-

Incubator with shaking (37°C)

-

Sterile saline or PBS for dilutions

-

Agar plates (e.g., Tryptic Soy Agar)

-

Micropipettes and sterile tips

Procedure:

-

Inoculum Preparation:

-

Prepare a logarithmic-phase bacterial culture in CAMHB and dilute to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

-

Assay Setup:

-

Prepare tubes or flasks containing CAMHB with the test compound at desired concentrations (e.g., 1x, 2x, 4x MIC).

-

Include a growth control tube without any compound.

-

-

Incubation and Sampling:

-

Inoculate each tube with the prepared bacterial suspension.

-

Incubate at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Counting:

-

Perform serial dilutions of the collected aliquots in sterile saline or PBS.

-

Plate the dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the colonies on the plates and calculate the CFU/mL for each time point.

-

Plot the log₁₀ CFU/mL versus time for each compound concentration and the control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is typically considered bactericidal activity.

-

Objective: To determine the ability of a compound to prevent the formation of bacterial biofilms.

Materials:

-

96-well flat-bottom microtiter plates

-

Tryptic Soy Broth (TSB) supplemented with glucose (optional, to enhance biofilm formation)

-

Bacterial culture (S. aureus)

-

Test compound

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or acetic acid (33%)

-

Plate reader

Procedure:

-

Inoculum Preparation:

-

Grow an overnight culture of S. aureus in TSB.

-

Dilute the culture in fresh TSB (with or without glucose) to an OD₆₀₀ of approximately 0.05.

-

-

Assay Plate Setup:

-

Add 100 µL of the test compound at various concentrations to the wells of a microtiter plate.

-

Add 100 µL of the diluted bacterial culture to each well.

-

Include a growth control (bacteria without compound) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

-

Biofilm Staining:

-

Carefully discard the planktonic cells and wash the wells gently with PBS or water.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells again to remove excess stain.

-

-

Quantification:

-

Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.

-

Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

-

The percentage of biofilm inhibition is calculated relative to the growth control.

-

In Vivo Efficacy Models

Objective: To evaluate the efficacy of a novel compound in a systemic S. aureus infection model.[10][20]

Materials:

-

Mice (e.g., BALB/c or C57BL/6)

-

S. aureus strain (e.g., MRSA USA300)

-

Test compound and vehicle

-

Sterile saline or PBS

-

Syringes and needles

Procedure:

-

Infection:

-

Prepare an inoculum of S. aureus in the mid-logarithmic growth phase.

-

Infect mice via intraperitoneal (IP) or intravenous (IV) injection with a predetermined lethal or sublethal dose of bacteria.

-

-

Treatment:

-

Administer the test compound at various doses and routes (e.g., IP, IV, or oral) at specified time points post-infection.

-

Include a vehicle control group.

-

-

Monitoring:

-

Monitor the mice for signs of illness and survival over a period of several days.

-

-

Endpoint Analysis:

-

The primary endpoint is typically survival.

-

Secondary endpoints can include bacterial burden in organs (e.g., kidneys, spleen, liver), which are harvested, homogenized, and plated for CFU enumeration.

-

Objective: To assess the efficacy of a novel compound in a localized S. aureus skin infection.[1][2][6][34][35]

Materials:

-

Mice (e.g., SKH1 hairless or shaved BALB/c)

-

S. aureus strain

-

Test compound (topical or systemic formulation)

-

Surgical tools for creating a wound (optional)

-

Calipers for measuring lesion size

Procedure:

-

Infection:

-

Treatment:

-

Apply the test compound topically to the wound or administer it systemically at specified intervals.

-

-

Monitoring and Endpoint Analysis:

-

Measure the size of the skin lesion daily using calipers.

-

At the end of the study, euthanize the mice and excise the infected skin tissue.

-

Homogenize the tissue and perform serial dilutions for CFU plating to determine the bacterial burden.

-

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a novel compound on mammalian cells.

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2, or primary cells)

-

96-well cell culture plates

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

-

Incubation:

-

Incubate the plate for 24-72 hours in a CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) can be determined by plotting cell viability against the compound concentration.[36]

-

Conclusion

The early-stage research and evaluation of novel antistaphylococcal compounds are critical in the fight against antibiotic resistance. This technical guide has provided a framework for this process, encompassing the identification of novel mechanisms of action, the rigorous quantitative assessment of efficacy, and the detailed methodologies for key experimental protocols. By adhering to these principles and methodologies, the scientific community can more effectively identify and advance promising new therapies to combat the significant threat posed by Staphylococcus aureus. The continued exploration of innovative targets and the development of compounds with novel mechanisms of action, as outlined in this guide, will be instrumental in replenishing the antimicrobial pipeline and ensuring effective treatments for staphylococcal infections in the future.

References

- 1. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiinfective therapy with a small molecule inhibitor of Staphylococcus aureus sortase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. afabicin (Debio 1450) - Debiopharm [debiopharm.com]

- 5. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Murine Skin Wound Infection Model to Study the Immune Response against a Bacterial Pathogen [app.jove.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jidc.org [jidc.org]

- 11. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inactivation of a Two-Component Signal Transduction System, SaeRS, Eliminates Adherence and Attenuates Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sortase A Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of Novel Antistaphylococcal Hit Compounds Targeting Sortase A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]

- 19. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]

- 20. noblelifesci.com [noblelifesci.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Frontiers | Staquorsin: A Novel Staphylococcus aureus Agr-Mediated Quorum Sensing Inhibitor Impairing Virulence in vivo Without Notable Resistance Development [frontiersin.org]

- 23. Biofilm-Associated Agr and Sar Quorum Sensing Systems of Staphylococcus aureus Are Inhibited by 3-Hydroxybenzoic Acid Derived from Illicium verum - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. debiopharm.com [debiopharm.com]

- 26. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Murine Models of Bacteremia and Surgical Wound Infection for the Evaluation of Staphylococcus aureus Vaccine Candidates | Springer Nature Experiments [experiments.springernature.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Characterizing the Staphylococcus aureus fatty acid degradation operon - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Mouse model of S. aureus skin infection. [bio-protocol.org]

- 35. journals.asm.org [journals.asm.org]

- 36. researchgate.net [researchgate.net]

Molecular Docking Studies of a Novel Antistaphylococcal Agent: A Technical Guide

Disclaimer: The specific compound "Antistaphylococcal agent 3" is not found in the current scientific literature. Therefore, this technical guide utilizes a representative antistaphylococcal agent, a 1,3,4-thiadiazole derivative, to illustrate the principles and methodologies of molecular docking studies in the context of anti-MRSA drug discovery. The data and protocols presented herein are a synthesis of findings from multiple research articles focusing on this class of compounds and their interaction with Penicillin-Binding Protein 2a (PBP2a).

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the molecular docking studies of a representative 1,3,4-thiadiazole derivative as a potential inhibitor of Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for methicillin resistance in Staphylococcus aureus (MRSA).

Introduction: The Challenge of MRSA and the Role of PBP2a

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to most β-lactam antibiotics.[1][2] This resistance is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[3][4] Unlike native PBPs, PBP2a has a low affinity for β-lactam antibiotics, allowing it to continue catalyzing the transpeptidation reaction essential for peptidoglycan cell wall synthesis, even in the presence of these drugs.[3][4] Therefore, PBP2a is a prime target for the development of new antistaphylococcal agents. Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, providing valuable insights for drug design and discovery.[5]

Data Presentation: Molecular Docking Results

The following tables summarize the quantitative data from molecular docking studies of a representative 1,3,4-thiadiazole derivative against S. aureus PBP2a.

Table 1: Binding Affinity of a Representative 1,3,4-Thiadiazole Derivative against PBP2a

| Compound Class | Representative Compound | Target Protein | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |

| 1,3,4-Thiadiazole | 5-(5-amino-1,3,4-thiadiazol-2-yl)-benzene-1,2,3-triol | PBP2a | -8.9 | 0.15 |

Note: The data presented is a representative value based on similar compounds found in the literature. Actual values may vary.[6][7]

Table 2: Key Amino Acid Interactions between the Representative 1,3,4-Thiadiazole Derivative and PBP2a

| Interacting Residue | Type of Interaction |

| SER403 | Hydrogen Bond |

| LYS406 | Hydrogen Bond |

| SER462 | Hydrogen Bond |

| GLU447 | Hydrophobic Interaction |

| ASN464 | Hydrophobic Interaction |

| TYR446 | Pi-Pi Stacking |

Note: The interacting residues are based on common findings in docking studies of inhibitors with PBP2a. The specific interactions can vary between different derivatives.

Experimental Protocols: Molecular Docking Methodology

This section outlines a typical protocol for performing molecular docking studies using AutoDock Vina, a widely used open-source docking program.[5][8][9]

3.1. Preparation of the Receptor (PBP2a)

-

Obtain Protein Structure: The three-dimensional crystal structure of S. aureus PBP2a is retrieved from the Protein Data Bank (PDB).

-

Pre-processing: The protein structure is prepared using software like AutoDockTools (ADT).[9] This involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning Kollman charges.

-

Saving the prepared protein structure in the PDBQT file format.[5]

-

3.2. Preparation of the Ligand (1,3,4-Thiadiazole Derivative)

-